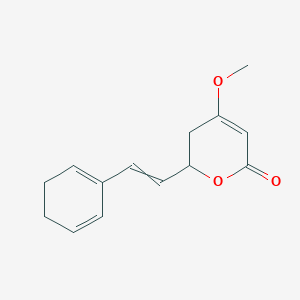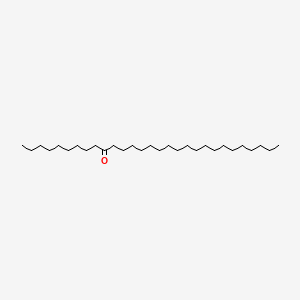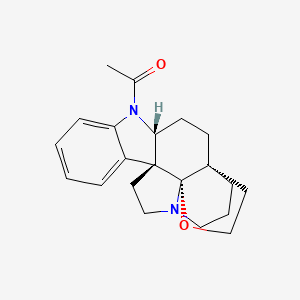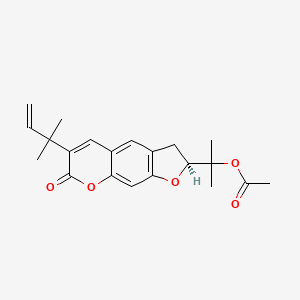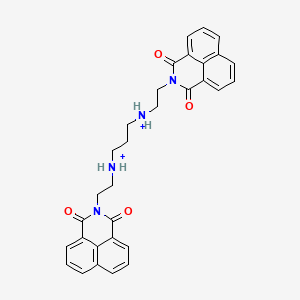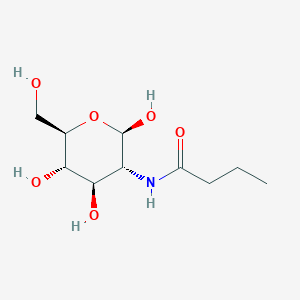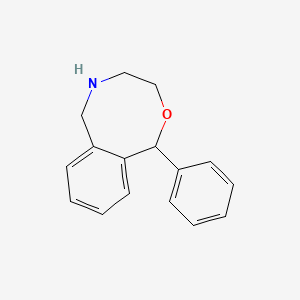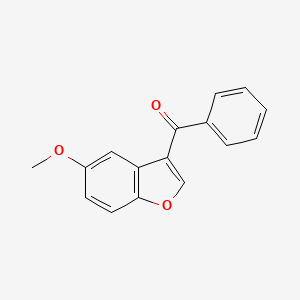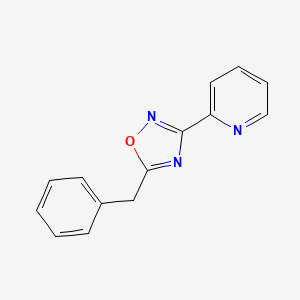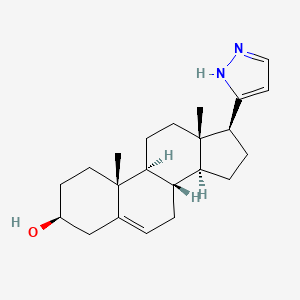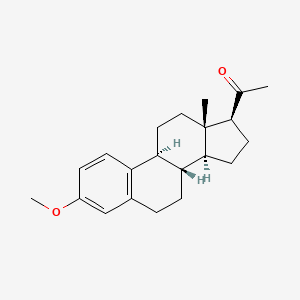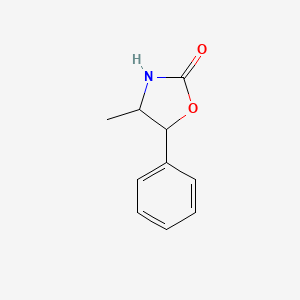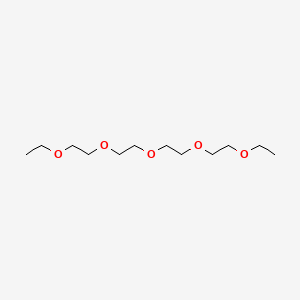
3,6,9,12,15-Pentaoxaheptadecane
Overview
Description
3,6,9,12,15-Pentaoxaheptadecane is an organic compound with the molecular formula C₁₂H₂₆O₅. It belongs to the class of polyethers, which are compounds containing multiple ether groups.
Biochemical Analysis
Biochemical Properties
3,6,9,12,15-Pentaoxaheptadecane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with glutamate racemase, an enzyme involved in cell wall biosynthesis in certain bacteria . Additionally, it interacts with acetylcholinesterase, an enzyme crucial for neurotransmission in humans . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can impact neurotransmission, affecting neuronal cell function . Furthermore, its role in modulating glutamate racemase activity can influence bacterial cell wall synthesis, impacting bacterial growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as glutamate racemase and acetylcholinesterase, either inhibiting or activating their activity . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 0.156 days when exposed to hydroxyl radicals . This rapid degradation can impact its effectiveness in long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular functions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound may inhibit essential enzymes, leading to cellular dysfunction and toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glutamate racemase and acetylcholinesterase, influencing their activity and, consequently, the metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature allows it to be easily transported across cell membranes and distributed within various cellular compartments . This distribution is crucial for its activity and effectiveness in modulating biochemical pathways.
Subcellular Localization
This compound is localized within specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its role in modulating enzyme activity and influencing cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6,9,12,15-Pentaoxaheptadecane can be synthesized through the reaction of ethylene oxide with ethylene glycol. The process involves the stepwise addition of ethylene oxide to ethylene glycol, resulting in the formation of the polyether chain. The reaction is typically carried out under basic conditions using a catalyst such as potassium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to ethylene glycol in a reactor. The reaction is controlled to ensure the desired chain length and molecular weight. The product is then purified through distillation and other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15-Pentaoxaheptadecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various chemical reactions, particularly in the synthesis of other polyethers and polymers.
Biology: The compound is employed in the study of biological systems due to its ability to form hydrogen bonds and interact with biomolecules.
Medicine: It is used in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with proteins, enzymes, and other biomolecules, affecting their structure and function. The compound’s polyether chain allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.
Polypropylene glycol (PPG): Another polyether with different properties due to the presence of propylene units.
Crown ethers: Cyclic polyethers that can form complexes with metal ions.
Uniqueness: 3,6,9,12,15-Pentaoxaheptadecane is unique due to its specific chain length and the presence of multiple ether groups, which confer high solubility in water and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with water and other polar molecules .
Properties
IUPAC Name |
1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDWALOBQJFOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052099 | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4353-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,6,9,12,15-Pentaoxaheptadecane?
A1: this compound is a linear polyether with the molecular formula C12H26O7 and a molecular weight of 266.33 g/mol. While spectroscopic data isn't explicitly provided in the given research excerpts, its structure suggests characteristic peaks in NMR and IR spectra associated with ether linkages and aliphatic chains.
Q2: How does this compound interact with metal ions?
A2: this compound can act as a ligand, coordinating with metal ions through its oxygen atoms. Research has shown its ability to form complexes with various metal ions, including uranium (VI) [], where it acts as a unidentate donor and hydrogen bond acceptor. This complexation behavior is similar to that of crown ethers, showcasing its potential in metal ion extraction and sensing applications.
Q3: Can this compound be incorporated into larger molecular structures?
A3: Yes, this compound can be incorporated into more complex molecules. For instance, it has been used as a linker in the synthesis of a synthetic ionophore []. This ionophore, designed to probe the mixing behavior of phospholipids, demonstrates the versatility of this compound as a building block in supramolecular chemistry.
Q4: Are there any studies on the impact of modifying the structure of this compound?
A4: While the excerpts provided don't delve into specific structure-activity relationships of this compound itself, a related study [] explores the properties of 3,6,9,12-Tetraoxacyclohexadecane-1,14-dithiol and this compound-1,17-dithiol. These dithiol derivatives, upon oxidation, transform into macrocyclic structures analogous to crown ethers, exhibiting enhanced ionophoric properties. This highlights how structural modifications can significantly alter the compound's behavior and potential applications.
Q5: Has this compound been studied for its fluorescence properties?
A5: While the provided excerpts do not focus on the fluorescence properties of this compound itself, a study [] investigated a new podand incorporating this molecule and hydrazide groups. The research examined the influence of various transition metal ions on the spectral-fluorescent properties of their complexes with the podand. This suggests that incorporating this compound into larger structures can be used to study metal ion binding through fluorescence spectroscopy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


